N-[2-[benzyl(methyl)sulfamoyl]ethyl]-3-methoxybenzamide
Description
Properties
IUPAC Name |
N-[2-[benzyl(methyl)sulfamoyl]ethyl]-3-methoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O4S/c1-20(14-15-7-4-3-5-8-15)25(22,23)12-11-19-18(21)16-9-6-10-17(13-16)24-2/h3-10,13H,11-12,14H2,1-2H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEJXYMHYROSCSE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)S(=O)(=O)CCNC(=O)C2=CC(=CC=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-[benzyl(methyl)sulfamoyl]ethyl]-3-methoxybenzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Sulfonamide Intermediate: The reaction of benzylamine with methylsulfonyl chloride in the presence of a base such as triethylamine to form N-benzyl-N-methylsulfonamide.
Alkylation: The N-benzyl-N-methylsulfonamide is then alkylated with 2-bromoethylamine to introduce the ethyl group.
Amidation: The final step involves the reaction of the alkylated sulfonamide with 3-methoxybenzoyl chloride in the presence of a base to form this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[2-[benzyl(methyl)sulfamoyl]ethyl]-3-methoxybenzamide can undergo various types of chemical reactions, including:
Oxidation: The sulfonamide group can be oxidized to form sulfone derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The benzyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfonamide group would yield sulfone derivatives, while reduction of a nitro group would yield an amine.
Scientific Research Applications
N-[2-[benzyl(methyl)sulfamoyl]ethyl]-3-methoxybenzamide has various scientific research applications, including:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: It can be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-[2-[benzyl(methyl)sulfamoyl]ethyl]-3-methoxybenzamide is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The sulfonamide group may interact with enzymes or receptors, leading to inhibition or activation of specific biological processes. Further research is needed to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Analogues with Sulfamoyl Groups
(a) LMM5: 4-[Benzyl(methyl)sulfamoyl]-N-[5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]benzamide
- Structure : Shares the benzyl(methyl)sulfamoyl group but incorporates a 1,3,4-oxadiazole ring and a 4-methoxybenzyl substituent .
- Bioactivity : Exhibits antifungal activity against Candida albicans by inhibiting thioredoxin reductase, a key fungal enzyme .
- Key Difference : The oxadiazole ring enhances rigidity and likely improves target binding compared to the ethyl linker in the target compound.
(b) Compound 7: N-[2-[4-(3-Cyanopyridin-2-yl)piperazin-1-yl]ethyl]-3-methoxybenzamide
- Structure: Replaces the sulfamoyl group with a piperazine-cyanopyridine moiety but retains the 3-methoxybenzamide .
- Bioactivity: High D4 dopamine receptor affinity (nanomolar range) with >100-fold selectivity over D2/D3 receptors. LogP = 2.37–2.55, optimizing brain penetration .
- Key Difference: The piperazine-cyanopyridine group confers receptor selectivity, whereas the sulfamoyl group may alter pharmacokinetics or off-target effects.
Analogs with Methoxybenzamide Moieties
(a) Compound 6e: (E)-N-(2-(10β-Dihydroartemisinoxy)ethyl)-4-((4-(2-(N-(2-methylphenyl)sulfamoyl)vinyl)phenoxy)methyl)benzamide
- Structure : Combines a dihydroartemisinin moiety with a sulfamoyl vinyl group and methoxybenzamide .
- Bioactivity : Likely antimalarial due to the artemisinin core, diverging from the neurological/antifungal focus of the target compound .
(b) Etobenzanid: N-(2,3-Dichlorophenyl)-4-(ethoxymethoxy)benzamide
Physicochemical and Pharmacokinetic Properties
A comparative analysis of key parameters is summarized below:
Key Observations :
- Sulfamoyl vs. Piperazine : Sulfamoyl groups (as in the target compound and LMM5) may enhance metabolic stability compared to piperazine derivatives but reduce receptor specificity .
- Methoxy Substitution : The 3-methoxy group in benzamide derivatives influences solubility and membrane permeability, critical for CNS penetration .
Biological Activity
N-[2-[benzyl(methyl)sulfamoyl]ethyl]-3-methoxybenzamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound, part of the sulfonamide class, exhibits diverse mechanisms of action that may be leveraged for therapeutic applications.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure features a benzyl group, a methoxy group, and a sulfamoyl moiety, which are critical for its biological activity.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The sulfamoyl group enhances binding affinity to various enzymes and receptors, potentially modulating their activity. Research indicates that compounds with similar structures can inhibit the NLRP3 inflammasome, a key player in inflammatory responses .
Anticancer Activity
Recent studies have shown that derivatives of benzamide compounds exhibit significant antiproliferative effects against various cancer cell lines. For instance, certain N-benzyl amides have demonstrated efficacy against drug-resistant cancer cells, suggesting that modifications in the benzamide structure can enhance anticancer properties .
Table 1: Anticancer Activity of Related Compounds
Antimicrobial Activity
This compound has also been evaluated for its antibacterial properties. Compounds within this class have shown effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) and other pathogenic bacteria . The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Table 2: Antimicrobial Activity of Sulfonamide Derivatives
| Compound | Bacteria Tested | MIC (µg/mL) | Reference |
|---|---|---|---|
| N-benzyl-3-methoxybenzamide | MRSA | 16 | |
| Salinomycin derivative | Mycobacterium tuberculosis | 32 |
Case Study 1: Anticancer Efficacy
In a recent study, N-benzyl derivatives were tested against several cancer cell lines. The results indicated that modifications at the benzyl position significantly influenced cytotoxicity. Compounds with electron-withdrawing groups showed enhanced activity compared to those with electron-donating groups .
Case Study 2: Inflammasome Inhibition
Another investigation focused on the ability of sulfonamide-based compounds to inhibit the NLRP3 inflammasome. The study reported that certain derivatives exhibited IC50 values as low as 0.91 µM, indicating potent inhibition without significant cytotoxicity . This suggests potential for developing therapies targeting inflammatory diseases.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for N-[2-[benzyl(methyl)sulfamoyl]ethyl]-3-methoxybenzamide, and how can purity be ensured?
- Methodological Answer : Synthesis typically involves coupling 3-methoxybenzoic acid derivatives with sulfamoyl ethylamine intermediates. Purity is ensured via recrystallization (e.g., using ethanol/water mixtures) and validated by HPLC with UV detection (≥99% purity). Crystallographic data from analogs (e.g., N-cyclohexyl-3-hydroxy-4-methoxybenzamide) suggest that solvent polarity and temperature gradients are critical for high-yield crystallization .
Q. How is the molecular structure of this compound characterized in academic research?
- Methodological Answer : X-ray crystallography is the gold standard for resolving bond angles and conformations, as demonstrated for structurally related benzamides (e.g., 2-chloro-N-(3-methylphenyl)benzamide) . Complementary techniques include:
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., methoxy and sulfamoyl groups) .
- Mass Spectrometry : High-resolution MS (HRMS) for molecular formula validation .
Q. What in vitro assays are recommended for initial biological activity screening?
- Methodological Answer : Prioritize enzyme inhibition assays (e.g., kinase or protease targets) based on structural analogs like N-[(6-methylpyrimidin-4-yl)methyl]-3-(trifluoromethyl)benzamide, which showed kinase modulation . Use fluorescence polarization or microplate calorimetry for quantitative activity measurements.
Advanced Research Questions
Q. How can computational models predict the compound’s interaction with biological targets?
- Methodological Answer : Employ quantum chemical calculations (e.g., DFT for electron density mapping) and molecular docking (AutoDock Vina or Schrödinger Suite) to simulate binding affinities. Reaction path search methods, as used by ICReDD, integrate experimental data to refine predictions . AI-driven platforms like COMSOL Multiphysics enable dynamic simulations of reaction kinetics .
Q. How should researchers analyze structure-activity relationships (SAR) when structural analogs exhibit conflicting pharmacological data?
- Methodological Answer :
- Substituent Effect Analysis : Compare electronic (Hammett σ values) and steric parameters of substituents (e.g., methoxy vs. sulfamoyl groups) .
- Meta-Analysis : Apply statistical tools (e.g., multivariate regression) to reconcile discrepancies, as emphasized in comparative research frameworks .
Q. What strategies address contradictions in reported pharmacological efficacy across studies?
- Methodological Answer :
- Dose-Response Replication : Standardize assays (e.g., IC₅₀ determination under identical pH/temperature conditions).
- Meta-Data Validation : Cross-reference with databases like PubChem to verify bioactivity annotations .
- Crystallographic Validation : Confirm that polymorphic forms (e.g., hydrate vs. anhydrate) do not skew activity data .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
